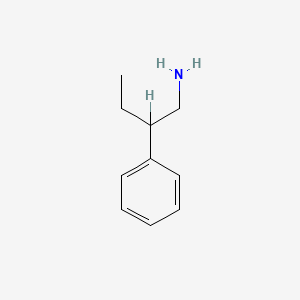
2-Phenylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group attached to a butan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the alkylation of benzylamine with 1-bromobutane under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon or platinum oxide are often employed to facilitate the reduction step .
化学反応の分析
Types of Reactions: 2-Phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives
科学的研究の応用
2-Phenylbutan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 2-Phenylbutan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a selective norepinephrine releasing agent, which influences the levels of norepinephrine in the synaptic cleft, thereby affecting neurotransmission .
類似化合物との比較
Phenylisobutylamine: Similar in structure but differs in the position of the amine group.
Amphetamine: Shares a similar phenethylamine backbone but has different pharmacological properties.
Phenylpropanolamine: Another structurally related compound with distinct biological activities.
Uniqueness: 2-Phenylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective action on norepinephrine release sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology .
生物活性
2-Phenylbutan-1-amine, also known as phenylbutylamine, is an organic compound with a significant profile in biological activity. This article explores its mechanisms of action, pharmacological properties, applications in research and industry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amine functional group attached to a butane chain with a phenyl substituent. This structure influences its lipophilicity and ability to interact with biological membranes, facilitating its role in various biochemical pathways.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is believed to act as a ligand for certain receptors, potentially modulating neurotransmitter release and receptor activation. The amine group allows for hydrogen bonding with biological molecules, which can significantly affect their function.
Interaction with Neurotransmitter Receptors
Research indicates that compounds structurally similar to this compound can influence neurotransmitter systems such as dopamine and serotonin. This suggests that this compound may exhibit similar properties, although specific binding affinities and activation mechanisms require further elucidation.
Potential Therapeutic Applications
This compound has been investigated for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. It serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of chiral amines used in drug formulations .
Biocatalysis
The compound is utilized in biocatalysis, specifically in ω-transaminase-mediated reactions for synthesizing chiral amines. This application highlights its importance in pharmaceutical chemistry, as chiral amines constitute a significant portion of small molecule drugs .
Study on Metabolic Behavior
A study focusing on the metabolic behavior of related compounds revealed insights into the pharmacokinetics of phenethylamine derivatives. The research demonstrated that structural modifications could significantly alter metabolic pathways and biological activity .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other phenethylamine derivatives shows distinct differences in their biological activities:
特性
IUPAC Name |
2-phenylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWALTDUYKDGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














